4-Chloro-3-(trifluoromethyl)benzonitrile

Catalog No.
S1540167
CAS No.
1735-54-2
M.F
C8H3ClF3N
M. Wt
205.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-(trifluoromethyl)benzonitrile

CAS Number

1735-54-2

Product Name

4-Chloro-3-(trifluoromethyl)benzonitrile

IUPAC Name

4-chloro-3-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

InChI

InChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H

InChI Key

VBPYHJRQZZCFCW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)Cl

Synthesis of Fluvoxamine

Nickel-Catalyzed Arylcyanation Reaction

Synthesis of Sorafenib

Determination of Electron Affinity

Synthesis of Potential Drug Molecules

Simulation Visualizations

4-Chloro-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by a chlorinated benzene ring with a trifluoromethyl group and a nitrile functional group. Its molecular formula is C₈H₃ClF₃N, and it has a molecular weight of approximately 205.56 g/mol. This compound appears as a white crystalline solid with a characteristic odor and is known for its chemical stability and reactivity due to the presence of both the chloro and trifluoromethyl groups .

Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, directing electrophiles to specific positions.
  • Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.

These reactions allow for the modification of the compound into various derivatives, which can have different properties and applications .

Several synthesis methods exist for producing 4-Chloro-3-(trifluoromethyl)benzonitrile:

  • Direct Halogenation: Chlorination of 3-(trifluoromethyl)benzonitrile using chlorine gas or a chlorinating agent.
  • Nitration followed by Reduction: Starting from 4-chloro-3-nitrobenzotrifluoride, which undergoes reduction to yield the desired nitrile.
  • Reactions involving Isocyanates: Reacting 4-chloro-3-(trifluoromethyl)phenylisocyanate with various reagents to yield benzonitrile derivatives .

These methods highlight the versatility of synthetic approaches available for this compound.

4-Chloro-3-(trifluoromethyl)benzonitrile finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds due to its unique structural features.
  • Agricultural Chemicals: Utilized in developing pesticides and herbicides owing to its potential biological activity.
  • Material Science: Employed in creating specialty polymers and materials with specific thermal or chemical resistance properties .

Several compounds share structural similarities with 4-Chloro-3-(trifluoromethyl)benzonitrile. Below is a comparison with notable examples:

Compound NameMolecular FormulaKey Features
4-ChlorobenzonitrileC₇H₄ClNLacks trifluoromethyl group; simpler structure
3-Chloro-4-(trifluoromethyl)benzonitrileC₈H₃ClF₃NIsomeric form; different substitution pattern
2-Chloro-5-(trifluoromethyl)benzonitrileC₈H₃ClF₃NAnother isomer; alters reactivity based on position
4-Chloro-3,5-bis(trifluoromethyl)benzonitrileC₉H₂ClF₆NContains additional trifluoromethyl groups; enhanced reactivity

The uniqueness of 4-Chloro-3-(trifluoromethyl)benzonitrile lies in its specific arrangement of functional groups, which influences both its chemical behavior and potential applications compared to these similar compounds .

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 160 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (96.25%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (98.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (99.38%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (99.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98.75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Trifluoromethyl-4-chlorobenzonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types